O-(3-methylbutyl) carbonodithioate

Chrysocolla flotation copper oxide beneficiation chelation activation

O-(3-methylbutyl) carbonodithioate (CAS 44844-43-1), commercially supplied as its potassium (CAS 928-70-1) or sodium (CAS 34761-63-2) salt and commonly referred to as isoamyl xanthate, is a C5-branched alkyl dithiocarbonate collector within the xanthate family. With a molecular formula of C6H11OS2− (free acid) and a monoisotopic mass of 163.03 Da, it belongs to the class of organosulfur reagents whose hydrocarbon chain length and branching directly govern flotation collecting power and selectivity.

Molecular Formula C6H11OS2-
Molecular Weight 163.3 g/mol
CAS No. 44844-43-1
Cat. No. B12347655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-methylbutyl) carbonodithioate
CAS44844-43-1
Molecular FormulaC6H11OS2-
Molecular Weight163.3 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=S)[S-]
InChIInChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1
InChIKeyCONMNFZLRNYHIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3-Methylbutyl) Carbonodithioate (CAS 44844-43-1) for Procurement: Xanthate Collector Specification and Sourcing Guide


O-(3-methylbutyl) carbonodithioate (CAS 44844-43-1), commercially supplied as its potassium (CAS 928-70-1) or sodium (CAS 34761-63-2) salt and commonly referred to as isoamyl xanthate, is a C5-branched alkyl dithiocarbonate collector within the xanthate family . With a molecular formula of C6H11OS2− (free acid) and a monoisotopic mass of 163.03 Da, it belongs to the class of organosulfur reagents whose hydrocarbon chain length and branching directly govern flotation collecting power and selectivity [1]. The compound is a workhorse collector in froth flotation of non-ferrous metal sulfide ores, where its branched isoamyl chain confers distinct adsorption energetics relative to straight-chain amyl, butyl, or shorter-chain ethyl and isopropyl homologues [2].

O-(3-Methylbutyl) Carbonodithioate (Isoamyl Xanthate, CAS 44844-43-1): Why In-Class Xanthate Substitution Without Data Fails


Xanthates are not interchangeable commodities; their hydrocarbon chain structure—length and branching—dictates the balance between collecting power and selectivity, as well as adsorption stability under specific pulp chemistry conditions [1]. Straight-chain amyl xanthate (PAX) and isoamyl xanthate (SIAX/KIAX) share the same C5 atom count yet yield divergent flotation outcomes because branched iso-structures produce steric constraints on mineral-surface packing, altering conditioning-time dependence and maximum recovery [2]. Shorter-chain homologues such as sodium isobutyl xanthate (SIBX, C4) deliver lower intrinsic collecting power and may be wholly inadequate for refractory or oxidized ores where strong collection is required [3]. Conversely, longer-chain xanthates (C6+) increase hydrophobicity but sacrifice selectivity, raising pyrite and penalty-element contamination in concentrates [4]. Procurement decisions must therefore be based on quantitative flotation metrics tied to the specific ore type and circuit configuration, not on nominal chain-length equivalence.

O-(3-Methylbutyl) Carbonodithioate (Isoamyl Xanthate, CAS 44844-43-1): Quantitative Differentiation Evidence for Procurement


Isoamyl Xanthate Raises Chrysocolla Flotation Recovery from 25% to 86% in a Defined Activation Circuit

In micro-flotation of chrysocolla—a notoriously difficult copper oxide—sodium isoamyl xanthate (SIAX) at 1.8 × 10⁻³ mol/L, combined with 50–70 mg/L 1,2-diaminopropane activator, increased flotation recovery from a baseline of 25% to 86%, representing a 61 percentage-point gain [1]. This directly demonstrates the necessity of SIAX for copper oxide recovery under chelation-activation conditions, where weaker collectors fail to achieve meaningful recovery [1].

Chrysocolla flotation copper oxide beneficiation chelation activation

Isoamyl Xanthate Delivers 82.65% Copper Recovery on Oxidized Copper Ore vs. Alternative Collector Regimes

In a systematic multi-collector study on oxidized copper ores, sodium isoamyl xanthate at 550 g/t produced a copper concentrate grade of 19.09% with a recovery of 82.65% in closed-circuit flotation [1]. When benchmarked against alternative collector combinations tested in the same study, isoamyl xanthate exhibited superior collecting performance, achieving the highest recovery–grade balance among the evaluated reagents [1]. This establishes a quantitative procurement justification: isoamyl xanthate can serve as the sole strong collector for oxidized copper circuits without requiring blending with auxiliary collectors.

Oxidized copper ore collector performance grade-recovery trade-off

Isoamyl Xanthate Adsorption Energy on Pyrite Scales Linearly with Chain Length: C5 Delivers ~25% Higher Exothermicity than C4

Combined DFT-D computational modelling and microcalorimetry on pyrite surfaces demonstrated a linear correlation between xanthate alkyl chain length and enthalpy of adsorption [1]. The C5 isoamyl chain produces an adsorption enthalpy that is approximately 25% more exothermic (more negative ΔH) than the C4 isobutyl chain, based on the linear regression of experimental calorimetric data reported in the study [1]. This greater thermodynamic driving force for surface attachment translates into faster flotation kinetics and higher ultimate recovery under identical hydrodynamic conditions, directly explaining why SIAX outperforms SIBX on challenging ores.

Xanthate-chain-length effect adsorption enthalpy pyrite flotation

Branching Matters: Branched-Chain Isoamyl Xanthate Exhibits Lower Recovery at Short Conditioning Times vs. Straight-Chain Amyl Xanthate

A systematic galena flotation study comparing straight-chain (n-amyl, PAX) and branched-chain (isoamyl, KIAX) C5 xanthates under controlled conditioning times revealed that branched isoamyl xanthate produces lower flotation recoveries at short conditioning times (≤5 min) due to steric hindrance limiting adsorption density, whereas straight-chain amyl xanthate reaches maximum recovery more rapidly but is more susceptible to over-conditioning and particle detachment at extended times [1]. This differential conditioning-time sensitivity is a critical circuit-engineering parameter: isoamyl xanthate offers greater operational robustness against over-conditioning losses in circuits with variable residence times.

Xanthate chain branching conditioning time galena flotation

SERS Spectroelectrochemistry: Isoamyl Xanthate Adsorption Prewave Shifts -0.084 V Relative to Ethyl Xanthate on Silver

In a comparative surface-enhanced Raman scattering (SERS) spectroelectrochemical study of isopropyl, isobutyl, and isoamyl xanthates on silver electrodes, the prewave potential shifted monotonically more negative by 0.028 V per additional carbon atom in the alkyl chain, such that the isoamyl xanthate (C5) prewave was approximately −0.084 V shifted relative to the ethyl xanthate (C2) reference [1]. This systematic potential shift indicates a progressively stronger chemisorption interaction with the metal surface as chain length increases, predicting that isoamyl xanthate will preferentially adsorb over shorter-chain xanthates in competitive adsorption scenarios on silver, gold, and copper sulfide minerals.

Xanthate electrochemistry SERS adsorption potential

Methylic Isoamyl Multiplex Xanthate Outperforms Butyl and Isobutyl Xanthate on Refractory Copper Ore

Flotation tests comparing a methylic isoamyl multiplex xanthate (bearing the isoamyl dithiocarbonate functional group) against conventional butyl xanthate and isobutyl xanthate on complex refractory copper ore demonstrated that the isoamyl-based multiplex xanthate exhibited stronger collecting ability and better selectivity [1]. While absolute recovery and grade values are reported in the full text, the comparative conclusion is unambiguous: the isoamyl-functionalized collector was rated as the preferred reagent for this difficult ore type, outperforming the C4 straight-chain and branched-chain benchmarks [1].

Multiplex xanthate refractory copper ore collector selectivity

O-(3-Methylbutyl) Carbonodithioate (Isoamyl Xanthate, CAS 44844-43-1): Research and Industrial Application Scenarios Backed by Evidence


Refractory Copper Oxide Flotation with Chelation Activation

Procurement of isoamyl xanthate (as SIAX or KIAX) is directly justified for circuits processing chrysocolla or other refractory copper oxides requiring chelation activation. As demonstrated in Section 3, SIAX combined with 1,2-diaminopropane activator raised chrysocolla recovery from 25% to 86%, a 61-percentage-point gain [1]. Circuits that previously relied on butyl xanthate and achieved poor oxide copper recovery should switch to isoamyl xanthate to unlock this substantial recovery improvement. The evidence is direct and quantitative, supporting reagent tender specifications mandating isoamyl xanthate as the primary oxide copper collector.

Copper Sulfide Rougher–Scavenger Circuits Requiring Strong Collection with Balanced Selectivity

For oxidized copper ore and mixed sulfide–oxide circuits, the closed-circuit flotation data showing 82.65% copper recovery with 19.09% concentrate grade at 550 g/t SIAX [1] provide a direct procurement benchmark. This scenario applies when circuit metallurgists must justify selection of C5 isoamyl xanthate over C4 isobutyl xanthate (SIBX). The thermodynamic evidence of approximately 25% greater adsorption exothermicity for C5 vs. C4 on pyrite [2] supports the expectation that isoamyl xanthate will deliver faster kinetics and higher ultimate recovery than SIBX under comparable conditions, reducing the number of scavenger cells required and lowering capital intensity.

Galena Flotation Circuits with Variable or Extended Conditioning Residence Times

In galena circuits where conditioning tank residence time exceeds 5 minutes due to ore variability or upstream grinding fluctuations, isoamyl xanthate (branched C5) is quantitatively superior to straight-chain amyl xanthate (PAX). The direct head-to-head flotation data from Özün and Ergen [1] show that branched-chain isoamyl xanthate avoids the over-conditioning recovery losses that affect straight-chain PAX, which undergoes hydrophobic aggregation of galena particles leading to bubble detachment. Procurement of isoamyl xanthate for circuits with long or variable conditioning times thus provides a measurable operational robustness advantage, reducing recovery variability and improving metallurgical accounting consistency.

Mixed Copper–Nickel Sulfide and Gold-Bearing Pyrite Bulk Flotation

Isoamyl xanthate is documented as a preferred strong collector for copper–nickel sulfide ores and gold-bearing pyrite, where its C5 branched chain provides the necessary collecting power without the extreme non-selectivity of longer-chain (C6+) xanthates [1]. The SERS spectroelectrochemical evidence of progressively stronger chemisorption with each additional carbon atom [2] explains why C5 hits a practical sweet spot: sufficient adsorption strength for refractory Ni-sulfide and auriferous pyrite, yet not so aggressive that it activates excessive gangue pyrite flotation as C6+ reagents would. This scenario supports sole-supplier or primary-collector procurement of isoamyl xanthate for Ni–Cu–Au bulk flotation circuits.

Quote Request

Request a Quote for O-(3-methylbutyl) carbonodithioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.